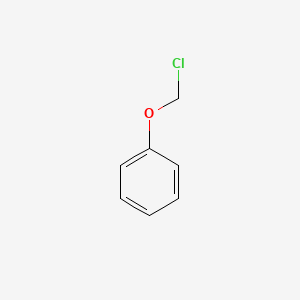

(Chloromethoxy)benzene

描述

Significance in Organic Synthesis and Chemical Industry

(Chloromethoxy)benzene is a significant intermediate in the chemical industry, particularly in the synthesis of organic compounds. ontosight.ai Its utility spans the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai The reactivity of the chloromethoxy group is central to its function, allowing it to participate in a variety of chemical transformations.

The compound undergoes several types of reactions, making it a versatile reagent in organic synthesis. These reactions primarily involve the chloromethyl group, which can be targeted in nucleophilic substitution reactions. In these reactions, the chlorine atom is displaced by a nucleophile, which enables the introduction of the methoxybenzyl group into other molecules.

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atom is replaced by various nucleophiles. This is a primary pathway for creating more complex molecules. |

| Oxidation | The methoxy (B1213986) group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions. |

| Reduction | The compound can be reduced to form different benzene (B151609) derivatives. |

Industrial production methods may involve the chlorination of toluene (B28343) followed by methoxylation, a process that requires precise control over reaction conditions to achieve high purity and yield. It is also used in the production of polymers and resins.

Interdisciplinary Relevance in Advanced Materials and Chemical Intermediates

The role of this compound extends beyond traditional organic synthesis into the realm of materials science. It serves as a precursor in the production of polymers and other industrial chemicals. Its ability to act as a building block is valuable for creating larger, more complex molecules with specific functions.

As a chemical intermediate, this compound is a foundational component for a wide array of specialty chemicals. ontosight.ai Its structure allows it to be a starting point for creating various derivatives. For instance, related halogenated compounds are used in the synthesis of agrochemicals, drugs, and macromolecular materials. nih.gov Derivatives like 1,4-Bis(chloromethyl) benzene are crucial intermediates for producing materials such as poly(p-phenylene vinylene) (PPV), which has applications in electronics. jlu.edu.cn The study of chloromethylation reactions, where this compound can be a reagent, is important for synthesizing a variety of substituted aromatic compounds. acs.orgworldscientific.com

Structure

3D Structure

属性

IUPAC Name |

chloromethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYOCRCRHQJSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986107 | |

| Record name | (Chloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-01-3 | |

| Record name | Benzene, (chloromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethoxy Benzene and Its Derivatives

Electrophilic Chloromethylation Strategies

Electrophilic aromatic substitution is a cornerstone of organic chemistry, and it provides the primary route to (chloromethoxy)benzene and its derivatives. wikipedia.org These reactions involve the attack of an electrophile on the electron-rich aromatic ring of a methoxybenzene (anisole) derivative.

Blanc Chloromethylation Mechanism and Scope

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a classic and widely used method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgwikipedia.org The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. libretexts.orgsciencemadness.org

The reaction proceeds under acidic conditions, which facilitate the protonation of the formaldehyde carbonyl group, rendering the carbon atom significantly more electrophilic. libretexts.orgsciencemadness.org The aromatic π-electrons then attack this activated formaldehyde species. libretexts.org Other potential electrophiles that may form, particularly in the presence of zinc chloride, include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org The exact nature of the electrophilic species can be influenced by the specific reaction conditions and the Lewis acid used. organic-chemistry.org For instance, kinetic studies involving methoxyacetyl chloride (MAC) and aluminum chloride suggest the formation of a highly selective methoxymethyl cation (CH₃OCH₂⁺) or its ion pair with Al₂Cl₇⁻ as the common electrophile. nih.govacs.org

Zinc chloride is the most frequently used catalyst for the Blanc chloromethylation. thieme-connect.de However, other Lewis acids such as aluminum chloride, tin(IV) chloride, and titanium tetrachloride have also been employed. thieme-connect.dedur.ac.uk In some cases, particularly with highly reactive aromatic substrates, a protic acid like hydrochloric acid or sulfuric acid may provide sufficient catalytic activity without the need for a Lewis acid. thieme-connect.de

Optimization of reaction conditions is crucial for achieving high yields and selectivity. For the chloromethylation of anisole (B1667542), using titanium tetrachloride as a catalyst at 0–5°C has been shown to be effective in maximizing the desired chloromethylated product over the diarylmethane byproduct. dur.ac.ukdur.ac.uk The choice of solvent can also play a significant role. For example, carrying out the reaction in ionic liquids has been explored as an alternative to traditional organic solvents. alfa-chemistry.com

Table 1: Catalyst Systems for Chloromethylation of Anisole

| Catalyst | Temperature (°C) | Key Observations | Reference |

| Titanium tetrachloride | 0-5 | High ratio of chloromethylated product to diarylmethane | dur.ac.ukdur.ac.uk |

| Zinc chloride | 42-48 | Effective for less reactive substrates like cumene | dur.ac.ukdur.ac.uk |

| Aluminum chloride | Not specified | Used in Friedel-Crafts type chloromethylations | thieme-connect.de |

| Tin(IV) chloride | Not specified | Alternative Lewis acid catalyst | dur.ac.uk |

The methoxy (B1213986) group in anisole is an ortho-, para-directing activating group. Therefore, electrophilic substitution, including chloromethylation, is expected to occur primarily at the positions ortho and para to the methoxy group. The reaction of 3-bromoanisole (B1666278) with formaldehyde and hydrogen chloride gas resulted in the formation of three different regioisomers, highlighting the complexity of predicting isomer distribution. alfa-chemistry.com In the case of anisole itself, chloromethylation can lead to a mixture of 2-(chloromethyl)anisole and 4-(chloromethyl)anisole. A study on the chloromethylation of anisole reported a 76.5% yield of 4-chloromethyl anisole with greater than 98% purity, suggesting a high degree of para-selectivity under certain conditions.

A common side reaction in chloromethylation is the formation of diarylmethane derivatives. wikipedia.orggoogle.com This occurs when the initially formed chloromethylated product, a benzyl (B1604629) chloride-type intermediate, undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting aromatic compound. wikipedia.org Highly activated arenes like anisole are particularly prone to this type of side reaction. thieme-connect.dewikipedia.org

Several strategies can be employed to minimize the formation of diarylmethanes and other polysubstituted products:

Control of Reaction Conditions: Lowering the reaction temperature and using an optimized catalyst system can favor the formation of the desired monochloromethylated product. dur.ac.ukdur.ac.uk

Stoichiometry: Using an excess of the aromatic substrate can help to reduce the likelihood of the chloromethylated product reacting further.

Use of Specific Reagents: The choice of chloromethylating agent can also influence the outcome.

Advanced Chloromethylating Reagents and Protocols

Beyond the traditional formaldehyde/HCl system, other reagents and protocols have been developed for the chloromethylation of aromatic compounds.

Chloromethyl Ethers: Reagents such as chloromethyl methyl ether (MOMCl) and bis(chloromethyl) ether can be used as direct sources of the electrophile. wikipedia.orgalfa-chemistry.com These reagents are often more reactive than the formaldehyde/HCl system and can be particularly useful for less reactive aromatic substrates. wikipedia.org For instance, the reaction of anisole with chloromethylating agents like chloromethyl chlorosulfate (B8482658) or chloromethyl methyl ether can be used to synthesize 2-(chloromethyl)anisole. ontosight.ai

Solvent-Free Conditions: A practical and efficient Blanc-type chloromethylation has been reported using dimethoxymethane (B151124) and chlorosulfonic acid in the presence of zinc chloride under solvent-free conditions. tandfonline.com

Phase-Transfer Catalysis: The use of phase-transfer catalysts has been explored to facilitate the chloromethylation of aromatic hydrocarbons in aqueous media.

In-Situ Generation: Some methods involve the in-situ generation of the chloromethylating agent, which can improve safety and handling.

Table 2: Comparison of Chloromethylating Agents

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| Formaldehyde/HCl | Lewis acid catalyst (e.g., ZnCl₂) | Readily available, cost-effective | Can lead to side products, requires careful control | libretexts.orgsciencemadness.org |

| Chloromethyl methyl ether (MOMCl) | Can be used with or without a catalyst | More reactive, good for deactivated substrates | Highly carcinogenic byproduct (bis(chloromethyl) ether) is a concern | wikipedia.orgontosight.ai |

| Dimethoxymethane/Chlorosulfonic acid | ZnCl₂, solvent-free | Mild and efficient | --- | tandfonline.com |

Chloromethylation of Activated and Deactivated Aromatic Substrates

The chloromethylation of aromatic compounds, a reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring, is a versatile synthetic tool. sciencemadness.orgfluorine1.ru The reactivity of the aromatic substrate plays a crucial role in determining the reaction conditions and the success of the chloromethylation process.

Activated Aromatic Substrates:

Aromatic rings bearing electron-donating groups, such as alkoxy (e.g., methoxy), alkyl, and hydroxyl groups, are considered "activated" towards electrophilic aromatic substitution. fluorine1.rudur.ac.uk These substrates readily undergo chloromethylation under relatively mild conditions. For instance, phenols and their derivatives are particularly reactive due to the electron-rich nature of the benzene (B151609) ring. mdpi.com The classic Blanc reaction, which typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride, is often sufficient for these substrates. sciencemadness.orgwikipedia.orgalfa-chemistry.com In some cases, particularly with highly activated rings, a catalyst may not even be necessary. dur.ac.uk

The general procedure for the chloromethylation of activated phenols involves mixing the phenolic substrate with paraformaldehyde and aqueous hydrochloric acid. mdpi.com The reaction mixture is stirred at a specific temperature, ranging from room temperature to 100°C, until the starting material is consumed. mdpi.com For less reactive, yet still activated, substrates, a co-solvent like dichloromethane (B109758) may be added. mdpi.com

Deactivated Aromatic Substrates:

Conversely, aromatic rings with electron-withdrawing groups, such as nitro, sulfonyl, carbonyl, and halo groups, are "deactivated." fluorine1.rudur.ac.uk These substrates are less susceptible to electrophilic attack and therefore require more forceful reaction conditions for chloromethylation. fluorine1.rudur.ac.uk The presence of halogens on the aromatic ring, for example, makes the introduction of a chloromethyl group more challenging, often resulting in lower yields. sciencemadness.orgfluorine1.ru

For these deactivated systems, stronger Lewis acids like aluminum chloride or stannic chloride are often employed as catalysts. researchgate.net In some protocols, a mixture of paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid is used to generate the chloromethylating agent. fluorine1.rudur.ac.uk However, this method is generally limited to deactivated compounds, as more activated species are prone to sulfonation under these conditions. dur.ac.uk Another approach for deactivated aromatic compounds involves the use of pre-prepared chloromethyl or bis(chloromethyl) ethers as the chloromethylating agent. fluorine1.ru

The following table summarizes the general conditions for the chloromethylation of activated and deactivated aromatic substrates:

| Substrate Type | Typical Reagents | Catalyst | Reaction Conditions |

| Activated | Formaldehyde (or paraformaldehyde), HCl | Zinc Chloride (often sufficient) | Mild (e.g., room temperature to 100°C) |

| Deactivated | Formaldehyde, HCl (or pre-formed chloromethyl ethers) | Stronger Lewis Acids (e.g., AlCl₃, SnCl₄) or Chlorosulfonic/Sulfuric Acid | Harsher (e.g., elevated temperatures, stronger acids) |

It's important to note that the efficiency and selectivity of chloromethylation can be influenced by various factors, including the specific catalyst used, reaction temperature, and the ratio of reactants. dur.ac.uk For example, the use of certain catalysts like aluminum chloride can sometimes favor the formation of diarylmethane byproducts. dur.ac.uk

Free Radical Side-Chain Chloromethylation of Alkylbenzenes

An alternative to the direct electrophilic chloromethylation of the aromatic ring is the free radical halogenation of the alkyl side-chain of alkylbenzenes. This method is particularly useful for synthesizing benzyl chloride and its derivatives from toluene (B28343) and other alkyl-substituted aromatic compounds. libretexts.orggoogle.com

Free radical side-chain chlorination proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. orgoreview.comwikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an input of energy, typically in the form of UV light or heat. orgoreview.comwikipedia.org

Cl₂ + hν (or Δ) → 2 Cl•

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl). orgoreview.com The benzylic C-H bond is relatively weak and therefore susceptible to this abstraction. lumenlearning.com

Ar-CH₃ + Cl• → Ar-CH₂• + HCl

The resulting benzyl radical then reacts with another molecule of chlorine to produce the desired benzyl chloride and a new chlorine radical, which can then continue the chain reaction. orgoreview.com

Ar-CH₂• + Cl₂ → Ar-CH₂Cl + Cl•

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals. wikipedia.org

Cl• + Cl• → Cl₂ Ar-CH₂• + Cl• → Ar-CH₂Cl Ar-CH₂• + Ar-CH₂• → Ar-CH₂-CH₂-Ar

A significant challenge in free radical side-chain chlorination is controlling the extent of halogenation. The initial product, benzyl chloride, can undergo further reaction to form benzal chloride (dichloromethylbenzene) and benzotrichloride (B165768) (trichloromethylbenzene). google.com

Strategies to achieve selective monosubstitution and control the degree of chlorination include:

Control of Reaction Conditions: Carefully controlling the reaction temperature and the molar ratio of the reactants is crucial. For instance, a Chinese patent describes a synthesis of 1,4-bis(chloromethyl)benzene (B146612) where the reaction temperature is maintained at 110-120°C and the molar ratio of p-xylene (B151628) to chlorine is controlled at 1:1.3-2.0. google.com

Use of Specific Reagents: Reagents other than molecular chlorine can be employed to achieve greater selectivity. N-bromosuccinimide (NBS) is a common reagent for selective benzylic bromination, and similar principles can be applied to chlorination. lumenlearning.com Other reagents like sulfuryl chloride (SO₂Cl₂) and tert-butyl hypochlorite (B82951) ((CH₃)₃COCl) can also be used for side-chain halogenation. libretexts.org

Catalyst Systems: The use of specific catalysts can influence the selectivity of the reaction. An ionic liquid catalyst has been reported to facilitate the synthesis of 1,4-bis(chloromethyl)benzene from p-xylene and chlorine under LED light irradiation, offering high conversion and reaction rates. google.com

The following table provides a general overview of the products obtained from the chlorination of toluene:

| Product | Structure |

| Benzyl Chloride | C₆H₅CH₂Cl |

| Benzal Chloride | C₆H₅CHCl₂ |

| Benzotrichloride | C₆H₅CCl₃ |

Targeted Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues often involves either introducing functional groups onto a pre-existing chloromethylated aromatic ring or directly chlorinating a substituted benzyl alcohol.

The chloromethyl group is an excellent electrophilic handle for introducing a wide variety of functional groups via nucleophilic substitution reactions. sciencemadness.orgontosight.ai The chlorine atom can be readily displaced by a range of nucleophiles, allowing for the synthesis of diverse derivatives.

Common nucleophilic substitution reactions of chloromethylated aromatics include:

Hydrolysis: Reaction with hydroxide (B78521) ions or water leads to the formation of the corresponding benzyl alcohols. quora.com

Alkoxylation: Treatment with alkoxides results in the formation of benzyl ethers.

Amination: Reaction with amines yields benzylamines.

Cyanation: The introduction of a cyano group (-CN) can be achieved by reacting with cyanide salts, which can then be further hydrolyzed to carboxylic acids or reduced to amines. sciencemadness.org

The versatility of the chloromethyl group is highlighted by its ability to be converted into other functional groups such as -CH₂OH, -CHO, and -CH₃. sciencemadness.org

A table summarizing some common nucleophilic substitution reactions of 1-(chloromethyl)-4-(methoxymethyl)benzene (B1601137) is provided below:

| Nucleophile | Product | Functional Group Introduced |

| Hydroxide (OH⁻) | 1-(Hydroxymethyl)-4-(methoxymethyl)benzene | Hydroxymethyl (-CH₂OH) |

| Alkoxide (RO⁻) | 1-(Alkoxymethyl)-4-(methoxymethyl)benzene | Alkoxymethyl (-CH₂OR) |

| Amine (RNH₂) | 1-((Alkylamino)methyl)-4-(methoxymethyl)benzene | Aminomethyl (-CH₂NHR) |

An alternative strategy for synthesizing substituted benzyl chlorides is the direct chlorination of the corresponding benzyl alcohol derivatives. This approach avoids the need for a separate chloromethylation step.

Several methods have been developed for the direct chlorination of benzyl alcohols:

Using 2,4,6-trichloro-1,3,5-triazine (TCT) and Dimethyl Sulfoxide (DMSO): This method offers a rapid and highly chemoselective chlorination of benzylic alcohols under neutral conditions. The reaction is typically fast (10–40 minutes) and proceeds in nearly quantitative yields. organic-chemistry.orgresearchgate.net This approach is compatible with acid-labile functional groups and selectively chlorinates benzyl alcohols in the presence of aliphatic alcohols. organic-chemistry.org The proposed mechanism primarily follows an SN2 pathway. organic-chemistry.org

Using Tosyl Chloride (TsCl): Treatment of certain substituted benzyl alcohols with tosyl chloride can lead to the formation of the corresponding benzyl chlorides instead of the expected tosylates. nih.gov This is particularly observed with benzyl alcohols bearing electron-withdrawing groups. nih.gov The reaction proceeds through the initial formation of a tosylate intermediate, which is then displaced by chloride ions. nih.gov

Indium-Catalyzed Chlorination: An indium(III) chloride-catalyzed reaction of alcohols with chlorodimethylsilane (B94632) in the presence of benzil (B1666583) provides a mild method for synthesizing organic chlorides. researchgate.net This system is effective for secondary and tertiary alcohols and is compatible with acid-sensitive functional groups. researchgate.net

Palladium-Catalyzed Chlorination in Ionic Liquids: A catalytic system using palladium(II) chloride bis(acetonitrile) in a hydrophobic ionic liquid can be used for the direct conversion of substituted benzyl alcohols to their corresponding chlorides in the presence of ammonium (B1175870) chloride. mun.ca

The choice of method for direct chlorination depends on the specific substrate and the desired selectivity.

Multi-Component Reaction Sequences for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural features from each starting material. tcichemicals.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity, making them powerful tools in organic synthesis and medicinal chemistry. chemicalbook.comontosight.ai For the construction of complex molecular architectures containing a this compound moiety, a common and effective strategy involves the use of its precursor, p-anisaldehyde (4-methoxybenzaldehyde), as a key building block in well-established MCRs. The resulting methoxy-substituted complex product can then, in principle, be converted to the final chloromethoxy derivative through a subsequent chloromethylation step. Alternatively, pre-functionalized aldehydes, such as 4-(chloromethyl)benzaldehyde, can be employed directly in MCRs. alfa-chemistry.com

Several prominent MCRs are suitable for this approach, including the Hantzsch, Biginelli, and Ugi reactions. These methods allow for the creation of diverse heterocyclic and peptidomimetic scaffolds.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297). slideshare.net This reaction leads to the formation of 1,4-dihydropyridines (DHPs) and their fused-ring analogues, polyhydroquinolines, which are significant scaffolds in medicinal chemistry. evitachem.com The use of p-anisaldehyde in the Hantzsch reaction allows for the incorporation of a methoxybenzene group into the DHP core. Studies have shown that aldehydes with electron-donating groups, such as the methoxy group in p-anisaldehyde, often result in high yields. For instance, a four-component Hantzsch reaction using p-anisaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate can be performed under ambient, catalyst-free conditions in ethanol (B145695) to produce the corresponding polyhydroquinoline in excellent yield. orgsyn.org

Table 1: Hantzsch Synthesis of Polyhydroquinoline using p-Anisaldehyde

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Catalyst | Conditions | Product Yield | Reference |

| p-Anisaldehyde | Dimedone | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | None | Room Temp, 5h | 91% | orgsyn.org |

| p-Anisaldehyde | Dimedone | Ethyl Acetoacetate | Ammonium Acetate | Solvent-free | Fe3O4-melamine@SO3H | 65°C | 90% | slideshare.net |

Biginelli Reaction

The Biginelli reaction, discovered in 1891, is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. chemicalbook.com This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities. wikipedia.org The reaction mechanism is believed to proceed through an iminium intermediate formed from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. chemicalbook.com When p-anisaldehyde is used as the aldehyde component, it readily participates in the reaction, leading to DHPMs bearing a 4-methoxyphenyl (B3050149) substituent. The reaction can be extended to other starting materials, for example, using 5-aminotetrazole (B145819) as the nitrogen-containing component to synthesize complex tetrazolo[1,5-a]pyrimidine (B1219648) structures. alfa-chemistry.com

Table 2: Biginelli-type Reaction using p-Anisaldehyde

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield | Reference |

| p-Anisaldehyde | Acetoacetamide | 5-Aminotetrazole | DMF | Heating | 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | Good | alfa-chemistry.com |

| p-Anisaldehyde | Acetophenone | Urea | None | Grinding, Fe(NO3)3·9H2O catalyst | 4-(4-Methoxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | High | wikipedia.org |

Ugi and Passerini Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally versatile for creating complex, peptide-like structures. google.comalfa-chemistry.com The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative. Current time information in Bangalore, IN. The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. damascusuniversity.edu.sywikipedia.org

p-Anisaldehyde serves as an effective aldehyde component in these reactions. For example, it can participate in a four-component reaction with an ammonia precursor, a thiol, and an isocyanide to generate complex γ-lactams, with the electron-donating methoxy group leading to significantly higher yields compared to unsubstituted benzaldehyde. This highlights the favorable electronic influence of the methoxy substituent in promoting such transformations.

Table 3: Multi-Component Synthesis of a γ-Lactam using p-Anisaldehyde

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product Yield | Reference |

| p-Anisaldehyde | Allylamine | Thiophenol | tert-Butyl isocyanide | TiCl4, CH2Cl2, -78°C to rt | 59% |

Subsequent Chloromethylation

The complex architectures synthesized via MCRs containing the 4-methoxyphenyl group are ideal precursors for the introduction of the chloromethoxy functionality. The Blanc chloromethylation is a standard method for this transformation, involving the reaction of an activated aromatic ring with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). google.comCurrent time information in Bangalore, IN. The methoxy group is an activating group, directing the electrophilic substitution to the ortho and para positions. In the case of the MCR products, the para-position is already substituted, making the ortho-position on the benzene ring the target for chloromethylation. This two-step sequence—MCR followed by chloromethylation—provides a powerful and flexible route to complex molecules bearing the this compound scaffold.

Chemical Reactivity and Transformation Studies of Chloromethoxy Benzene

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group in (chloromethoxy)benzene is the primary site of reactivity, readily undergoing nucleophilic substitution reactions. This reactivity is attributed to the benzylic nature of the carbon atom, which can stabilize the transition state and any potential carbocation intermediate through resonance with the benzene (B151609) ring. The presence of the para-methoxy group further influences this reactivity.

The mechanism of nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The predominant mechanism is highly dependent on the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

The solvolysis of 4-methoxybenzyl chloride, a close structural analog, provides significant insight into the reactivity of this compound. Studies have shown that 4-methoxybenzyl chloride undergoes solvolysis primarily through an SN1 mechanism in polar, protic solvents. The methoxy (B1213986) group, being a strong electron-donating group through resonance, effectively stabilizes the benzylic carbocation intermediate, thereby favoring the SN1 pathway. nih.gov The first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile (B52724) in water is 2.2 s⁻¹ at 25°C. nih.gov

The reaction of this compound with various nucleophiles is expected to follow similar mechanistic pathways.

With Amines: Reactions with primary and secondary amines, such as piperidine, are expected to proceed readily to form the corresponding 4-methoxybenzyl-protected amines. While specific kinetic data for this compound is not readily available, studies on similar reactions, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, show second-order kinetics, indicative of an SNAr mechanism on an activated aromatic ring, which is different from the benzylic substitution discussed here. For benzylic systems, the reaction with amines is generally considered to be a bimolecular nucleophilic substitution (SN2) in less polar solvents, while in more polar solvents, an SN1 mechanism may compete.

With Alkoxides: Reactions with alkoxides, such as sodium ethoxide, would lead to the formation of the corresponding ether. The strong nucleophilicity and basicity of alkoxides can influence the reaction pathway. In benzylic systems, SN2 reactions are common, but elimination reactions (E2) can also occur, although they are less favored for primary benzylic halides.

With Thiolates: Thiolates, being excellent nucleophiles, are expected to react efficiently with this compound to form thioethers. These reactions typically proceed via an SN2 mechanism due to the high nucleophilicity and lower basicity of thiolates compared to alkoxides, which minimizes competing elimination reactions.

Interactive Table: Solvolysis Rate Constants for 4-Methoxybenzyl Chloride at 25°C

| Solvent | Rate Constant (k × 10⁵ s⁻¹) |

|---|---|

| 80% Ethanol (B145695) | 4.2 |

| 97% TFE | 0.3 |

Electronic Effects:

The electronic nature of the substituents on the benzene ring plays a crucial role in determining the rate and mechanism of nucleophilic substitution. The para-methoxy group in this compound is a strong electron-donating group due to its +R (resonance) effect, which significantly outweighs its -I (inductive) effect. stackexchange.com This electron-donating character has several consequences:

Stabilization of Carbocation: In an SN1 reaction, the methoxy group strongly stabilizes the intermediate benzylic carbocation through resonance, delocalizing the positive charge onto the oxygen atom. This stabilization lowers the activation energy for the ionization step, thus accelerating the SN1 reaction. nih.gov

Transition State in SN2 Reactions: In an SN2 reaction, the transition state has developing negative charge on the leaving group and developing partial positive charge on the carbon atom. The electron-donating methoxy group can stabilize this partial positive charge, although the effect is less pronounced than in a full carbocation.

A Hammett plot for the solvolysis of a series of substituted benzyl (B1604629) chlorides shows a significant negative ρ value for electron-donating substituents, indicating a buildup of positive charge at the benzylic carbon in the transition state, consistent with an SN1 mechanism. nih.gov

Steric Effects:

Steric hindrance around the electrophilic benzylic carbon can significantly impact the rate of SN2 reactions. For this compound, the primary nature of the chloromethyl group means that steric hindrance is minimal, allowing for relatively easy backside attack by nucleophiles in an SN2 mechanism. studylib.netlibretexts.org However, the bulky nature of some nucleophiles could introduce steric challenges. In general, for primary benzylic halides like this compound, electronic effects tend to be more dominant in determining the reaction pathway than steric effects, especially in solvents that can support carbocation formation.

Redox Chemistry of this compound Systems

The this compound molecule possesses two main sites susceptible to oxidation: the aromatic ring and the methoxy group.

Oxidation of the Methoxy Group: The methoxy group can be oxidized under certain conditions. For instance, the catalytic oxidation of the closely related 4-methoxybenzyl alcohol can yield 4-methoxybenzaldehyde. nih.govijasrm.com Similarly, the oxidation of p-methoxytoluene can lead to the formation of 4-methoxybenzyl alcohol, 4-methoxybenzaldehyde, and 4-methoxybenzoic acid. rsc.org By analogy, the oxidation of this compound could potentially lead to the formation of p-anisic acid or its derivatives, depending on the oxidizing agent and reaction conditions.

Oxidation of the Aromatic Ring (Ozonolysis): Ozonolysis is a powerful method for cleaving unsaturated bonds. While aromatic rings are generally resistant to oxidation due to their stability, they can undergo ozonolysis under specific conditions. The ozonolysis of anisole (B1667542) (methoxybenzene) in aqueous solution has been shown to yield products resulting from ring-opening, such as methyl (2Z,4E)-4-methoxy-6-oxo-hexa-2,4-dienoate, as well as hydroxylation and quinone formation. acs.orgresearchgate.net The reaction proceeds through the formation of an unstable ozonide intermediate. msu.edu It is expected that this compound would react similarly, leading to a complex mixture of ring-opened products.

Reduction of this compound can target either the chloromethyl group or the aromatic ring.

Reduction of the Chloromethyl Group: The chloromethyl group can be reduced to a methyl group. This transformation can be achieved using various reducing agents, such as H₃PO₃/I₂. rsc.org This dehalogenation reaction is synthetically useful for converting benzyl halides to the corresponding methylarenes.

The electrochemical reduction of benzylic halides has been a subject of interest for understanding electron transfer mechanisms. The reduction can proceed through two main pathways:

Concerted Dissociative Electron Transfer: The electron transfer from the cathode and the cleavage of the carbon-halogen bond occur in a single step.

Stepwise Electron Transfer: An initial electron transfer leads to the formation of a radical anion intermediate, which then undergoes cleavage of the carbon-halogen bond.

In the context of this compound, the electron-donating methoxy group would be expected to make the initial electron transfer more difficult compared to unsubstituted benzyl chloride. However, once the reduction is initiated, the resulting benzylic radical or anion would be stabilized by the methoxy group. Further research involving cyclic voltammetry and controlled potential electrolysis would be necessary to fully elucidate the electrochemical reduction pathways and product distribution for this compound.

Reductive Pathways: Mechanistic Analysis and Applications

Hydride Reductions and Catalytic Hydrogenation

The reduction of this compound can proceed via two main pathways: hydride reduction, which typically involves the cleavage of the carbon-chlorine bond, and catalytic hydrogenation, which can lead to the hydrogenolysis of the ether linkage or reduction of the aromatic ring under more forcing conditions.

Hydride reductions of α-chloro ethers like this compound are generally expected to proceed via nucleophilic attack of a hydride ion on the carbon atom bearing the chlorine. This results in the displacement of the chloride ion to yield the corresponding methyl ether. While specific studies detailing the hydride reduction of this compound are not extensively documented in the provided search results, the reaction of chlorobenzene (B131634) with lithium aluminum hydride (LiAlH4) results in its reduction to benzene gauthmath.comdoubtnut.com. This suggests that the C-Cl bond in aryl chlorides can be targeted by powerful reducing agents like LiAlH4. For α-chloro ethers, this reduction is anticipated to be facile due to the stabilization of the incipient carbocation-like transition state by the adjacent oxygen atom.

Catalytic hydrogenation offers another avenue for the transformation of this compound. This method can lead to the hydrogenolysis of the C-O bond of the ether, similar to the cleavage of benzyl ethers quora.com. The reaction typically employs a noble metal catalyst such as palladium on carbon (Pd/C) or platinum. Under these conditions, the molecule is cleaved to yield phenol (B47542) and chloromethane, or potentially methane (B114726) and phenol following further reduction of the chloromethyl group. The specific conditions, such as catalyst type, solvent, temperature, and hydrogen pressure, would significantly influence the outcome and selectivity of the reaction. For instance, milder conditions might favor the selective cleavage of the C-Cl bond, while more vigorous conditions could lead to the reduction of the aromatic ring itself.

Table 1: Hypothetical Hydride Reduction and Catalytic Hydrogenation of this compound

| Reaction Type | Reagent/Catalyst | Product(s) | Notes |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anisole | Based on the known reactivity of LiAlH₄ with alkyl halides. |

| Catalytic Hydrogenation | H₂, Pd/C | Phenol, Methane, HCl | Involves hydrogenolysis of the ether and reduction of the chloromethyl group. |

| Catalytic Hydrogenation | H₂, PtO₂ (Adams' catalyst) | Cyclohexanol, Methane, HCl | Under forcing conditions, reduction of the aromatic ring is possible. |

Intramolecular and Intermolecular Cyclization Reactions

This compound can participate in both intramolecular and intermolecular cyclization reactions, acting as an electrophile due to the reactive chloromethyl group.

Intramolecular Cyclization: In molecules containing both the this compound moiety and a nucleophilic group, intramolecular cyclization can occur to form a new ring. This process is a form of intramolecular Friedel-Crafts alkylation. The reaction is typically catalyzed by a Lewis acid, which activates the chloromethyl group, facilitating its attack by an intramolecular aromatic ring or another nucleophilic center. The success of such cyclizations depends on the length and nature of the tether connecting the reactive groups, with the formation of five- or six-membered rings being generally favored masterorganicchemistry.com.

Intermolecular Cyclization: this compound can also be employed in intermolecular cyclization reactions, where it reacts with a separate molecule containing two nucleophilic sites. In such a scenario, this compound would act as a dielectrophile, reacting sequentially with both nucleophilic centers to form a cyclic structure. However, specific examples of this type of reaction involving this compound are not prevalent in the provided search results.

Friedel-Crafts Alkylation and Acylation Reactions involving this compound

This compound is a potent electrophile in Friedel-Crafts alkylation reactions due to the lability of the chlorine atom, which is activated by the adjacent oxygen atom.

In a Friedel-Crafts alkylation, this compound can react with an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) wikipedia.orgchemguide.co.uk. The Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a highly reactive phenoxymethyl (B101242) cation intermediate. This cation then attacks the aromatic ring of the substrate, leading to the formation of a diarylmethane derivative. The methoxy group on the benzene ring of this compound is an activating, ortho-, para-directing group, which would influence the regioselectivity of any subsequent reactions on that ring chemguide.co.uk.

While this compound itself is an alkylating agent, it is not typically used as a substrate for Friedel-Crafts acylation. The presence of the ether oxygen makes the ring activated towards electrophilic aromatic substitution, but the chloromethyl group is the more reactive site for electrophilic reactions. Friedel-Crafts acylation is generally performed on aromatic compounds to introduce a ketone functional group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org.

Table 2: Friedel-Crafts Alkylation of Benzene with this compound

| Aromatic Substrate | Catalyst | Product | Reference |

| Benzene | AlCl₃ | Diphenylmethane | wikipedia.org |

| Toluene (B28343) | FeCl₃ | (Methylphenyl)phenylmethane (ortho and para isomers) | chemguide.co.uk |

| Anisole | ZnCl₂ | (Methoxyphenyl)phenylmethane (ortho and para isomers) | beilstein-journals.org |

Advanced Characterization and Mechanistic Elucidation Techniques

Spectroscopic Analysis of Transient Reaction Intermediates

Many reactions involving (Chloromethoxy)benzene proceed through short-lived, highly reactive intermediates. Detecting and characterizing these species is crucial for a complete understanding of the reaction mechanism. Time-resolved spectroscopy is a powerful tool for observing these fleeting molecules in situ.

Ion spectroscopy provides a means to study the intrinsic properties of ions and transient species generated from this compound in the gas phase, free from solvent interactions. Photodissociation spectroscopy, a form of action spectroscopy, is particularly useful. In this technique, a mass-selected ion is irradiated with a tunable laser. When the photon energy is resonant with an electronic or vibrational transition, the ion absorbs the photon and subsequently fragments. The resulting fragment ions are detected, and their abundance is plotted as a function of the laser wavelength to generate a spectrum of the parent ion acs.org.

For this compound, UV photodissociation can induce cleavage of its weakest bonds. The primary transient species expected would be radical cations or fragment cations resulting from the cleavage of the C-O or C-Cl bonds. For instance, laser excitation could lead to the formation of a phenoxymethyl (B101242) cation (C₆H₅OCH₂⁺) or a methoxyphenyl radical cation (CH₃OC₆H₄⁺•) alongside a chlorine atom.

By analyzing the photodissociation spectrum, one can obtain electronic and vibrational information about these transient intermediates. This data is invaluable for understanding their geometric and electronic structures, which are key determinants of their reactivity. For example, studies on the pyrolysis of the related compound anisole (B1667542) have identified the formation of phenoxyl radicals, demonstrating the utility of such methods in tracking reaction pathways researchgate.net.

In complex reaction mixtures where multiple species absorb in the same spectral region, conventional spectroscopy may yield congested and uninterpretable spectra. Double resonance techniques, such as UV-IR or IR-UV spectroscopy, offer a solution by providing enhanced selectivity.

These methods use two laser pulses: a "pump" pulse and a "probe" pulse. The pump laser is tuned to a specific electronic or vibrational transition of a single target species, thereby labeling it by changing its population in a specific energy level. The probe laser then monitors this population change. A spectrum is obtained by scanning the wavelength of one laser while keeping the other fixed researchgate.net.

For a reaction involving this compound, one could use a UV laser to selectively excite a specific transient intermediate to an excited electronic state. An IR laser would then be scanned to obtain the vibrational spectrum of only that electronically excited species. This allows for the acquisition of a clean vibrational spectrum of a single intermediate, even in a complex mixture, providing unambiguous structural information and helping to unravel convoluted reaction mechanisms researchgate.net.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions, making it an excellent tool for structural and conformational analysis of this compound.

FTIR and Raman spectroscopy are complementary techniques that provide detailed vibrational "fingerprints" of molecules. FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light cdc.gov.

For this compound, the spectra would be dominated by vibrations of the benzene (B151609) ring, the C-O-C ether linkage, and the CH₂-Cl group. Based on data from analogous compounds like anisole and other substituted benzenes, key vibrational modes can be assigned researchgate.netbartleby.compearson.comspectrabase.com.

Key expected vibrational modes for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹ libretexts.org.

Aliphatic C-H stretching: From the methoxy (B1213986) and chloromethyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of characteristic peaks in the 1450-1600 cm⁻¹ region libretexts.org.

C-O Stretching: Aryl-alkyl ethers like anisole show two distinct C-O stretching bands due to asymmetric and symmetric vibrations. The asymmetric C-O-C stretch is typically stronger and found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹ bartleby.compearson.com.

C-Cl Stretching: A moderately strong band expected in the 600-800 cm⁻¹ region.

The following table summarizes the expected principal vibrational frequencies for a para-substituted this compound isomer, based on assignments for p-chloroanisole and other related structures.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2990 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1590 - 1610 | Strong | Strong |

| Aromatic C=C Stretch | 1480 - 1510 | Strong | Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Very Strong | Medium |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong | Weak |

| C-H Out-of-plane Bend (para) | 810 - 840 | Strong | Weak |

| C-Cl Stretch | 650 - 750 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For this compound, both ¹H and ¹³C NMR would provide unambiguous structural confirmation. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the electron-withdrawing effects of the chlorine atom and the benzene ring.

¹H NMR: Protons on the aromatic ring are expected in the 6.8-7.5 ppm range libretexts.orglibretexts.org. The specific splitting pattern (e.g., two doublets for a para-substituted isomer) is diagnostic of the substitution pattern chegg.comreddit.com. The protons of the -O-CH₂-Cl group are significantly deshielded by both the adjacent oxygen and chlorine atoms, and their signal is expected to appear as a singlet around 5.5-6.0 ppm pdx.edu.

¹³C NMR: Aromatic carbons typically resonate between 110-160 ppm libretexts.orglibretexts.org. The carbon attached to the oxygen (ipso-carbon) will be shifted downfield, while the ortho and para carbons will be shifted upfield relative to benzene due to the oxygen's resonance effect. The carbon of the -O-CH₂-Cl group is also expected to be significantly downfield.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 1-(Chloromethoxy)-4-methoxybenzene (para-isomer), a closely related structure, which serves as a good model for understanding the electronic effects in this compound.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -O-CH₂ -Cl | ~5.7 | ~85-90 |

| Ar-H (ortho to -OCH₂Cl) | ~7.0 (Doublet) | ~116 |

| Ar-H (meta to -OCH₂Cl) | ~7.3 (Doublet) | ~130 |

| Ar-C (ipso, attached to O) | - | ~158 |

| Ar-C (ortho to -OCH₂Cl) | - | ~116 |

| Ar-C (meta to -OCH₂Cl) | - | ~130 |

| Ar-C (para to -OCH₂Cl) | - | ~128 |

Note: Predicted values are based on additive models and data from analogous compounds like p-chloroanisole and benzyl (B1604629) ethers. Actual values may vary.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), one can follow the label using mass spectrometry or NMR spectroscopy.

Furthermore, the rate of a reaction can change upon isotopic substitution, a phenomenon known as the Kinetic Isotope Effect (KIE). The magnitude of the KIE provides profound insight into the rate-determining step of a reaction and the nature of the transition state princeton.edu. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-breaking but its environment changes during the rate-determining step.

For this compound, KIE studies would be particularly useful in investigating nucleophilic substitution reactions at the chloromethyl group. This reaction could proceed via an Sₙ1 mechanism (forming a resonance-stabilized oxonium ion intermediate) or an Sₙ2 mechanism.

α-Deuterium KIE: Replacing the two protons on the chloromethyl carbon with deuterium (B1214612) (C₆H₅O-CD₂-Cl) would probe the mechanism.

An Sₙ1 reaction involves a change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a small but significant normal KIE (kH/kD > 1), typically in the range of 1.10-1.25 per deuterium.

An Sₙ2 reaction involves a tight sp²-like transition state with bonding to both the nucleophile and the leaving group. This also results in a normal KIE, but its magnitude can be smaller and closer to unity or even slightly inverse (kH/kD < 1) depending on the transition state structure cdnsciencepub.com.

¹³C KIE: Substituting the chloromethyl carbon with ¹³C (C₆H₅O-¹³CH₂-Cl) provides a primary KIE for the C-Cl bond cleavage.

Sₙ1 mechanisms generally give rise to small normal or even inverse ¹²C/¹³C KIEs nih.gov.

Sₙ2 mechanisms, where the C-Cl bond is significantly weakened in the transition state, typically produce larger normal KIEs (k¹²/k¹³ > 1.02) nih.govharvard.edu.

Leaving Group KIE: Measuring the chlorine isotope effect (³⁵Cl vs ³⁷Cl) can also be diagnostic. Sₙ1 reactions, with more complete C-Cl bond cleavage in the transition state, generally show a larger chlorine KIE than Sₙ2 reactions osti.gov.

By combining these different KIE measurements, a detailed picture of the transition state for substitution reactions of this compound can be constructed, allowing for a clear distinction between competing mechanistic pathways.

Variable-Temperature NMR Studies of Molecular Processes

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale. ox.ac.ukoxinst.com By recording spectra at temperatures significantly higher or lower than ambient, researchers can gain insights into conformational changes, reaction kinetics, and the presence of transient intermediates. ox.ac.uk Common applications of VT-NMR include resolving broad peaks that result from exchange processes, trapping and characterizing reaction intermediates at low temperatures, and monitoring the progress of reactions that occur at elevated temperatures. ox.ac.uk

For a molecule like this compound, VT-NMR could be employed to study the rotational dynamics around the C-O bonds. At low temperatures, the rotation might be slow enough to resolve distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. oxinst.com

Furthermore, VT-NMR can be used to determine the thermodynamic parameters of complex formation. rsc.org For instance, in a study involving various methoxybenzenes and a toluene (B28343) solvent, VT-NMR was used to calculate the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the formation of a 1:1 complex between the solute and solvent. rsc.org A similar experimental design could be applied to this compound to quantify its intermolecular interactions with various solvents.

Table 1: Hypothetical Thermodynamic Parameters for this compound-Solvent Complexation

| Solvent | ΔH (kJ/mol) | ΔG (kJ/mol) at 298 K | ΔS (J/mol·K) |

|---|---|---|---|

| Toluene-d8 | -8.5 | -1.2 | -24.5 |

| Benzene-d6 | -7.9 | -0.9 | -23.5 |

| Cyclohexane-d12 | -2.1 | +2.5 | -15.4 |

Note: This data is illustrative and based on typical values for similar weak intermolecular interactions.

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography is an essential tool for separating and analyzing the components of a chemical mixture. In the context of reactions involving this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for monitoring reaction progress and identifying products and intermediates.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. bepls.com This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for studying reactions of benzene derivatives. researchgate.netpdx.edu In a typical workflow, a sample from a reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint. researchgate.net

This method is highly effective for identifying transient intermediates in a reaction pathway. For example, in studies of the oxidation of substituted benzenes, GC-MS analysis of time-course data has successfully identified intermediate species, such as ketones, formed en route to the final carboxylic acid product. acs.org A similar approach could be used to identify intermediates in a Friedel-Crafts reaction involving this compound, where the methoxymethyl cation is the active electrophile. nih.gov

Table 2: Illustrative GC-MS Data for a Hypothetical Reaction of this compound

| Retention Time (min) | Key m/z values | Tentative Identification |

|---|---|---|

| 5.8 | 142, 107, 77 | This compound (Reactant) |

| 8.2 | 122, 91, 77 | Benzyl alcohol (Side Product) |

| 10.5 | 198, 153, 123, 91 | 4-Methyl-methoxymethylbenzene (Product) |

| 12.1 | 136, 107, 91 | Methoxymethyl cation adduct (Intermediate) |

Note: This data is hypothetical and serves to illustrate the application of the technique.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. bridgewater.edu It is particularly useful for monitoring the progress of reactions in the liquid phase over time. By taking aliquots from a reaction mixture at regular intervals and analyzing them by HPLC, one can track the decrease in the concentration of reactants and the increase in the concentration of products. bridgewater.eduwur.nl

For reactions involving this compound, a reverse-phase HPLC method would typically be employed. sielc.comresearchgate.net A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net Detection is often achieved using a UV detector, as the benzene ring in the analyte absorbs UV light. bridgewater.edu The area under each peak in the chromatogram is proportional to the concentration of the corresponding component. Plotting the peak areas of the reactant and product versus time allows for the determination of reaction kinetics. This method has been successfully used to monitor the biodegradation of various aromatic hydrocarbons, including monochlorobenzene. wur.nl

Table 3: Sample HPLC Data for Monitoring a Substitution Reaction

| Time (minutes) | Reactant Peak Area (AU) | Product Peak Area (AU) | % Conversion |

|---|---|---|---|

| 0 | 543,210 | 0 | 0 |

| 15 | 410,550 | 131,980 | 24.3 |

| 30 | 298,760 | 245,110 | 45.1 |

| 60 | 155,430 | 388,950 | 71.6 |

| 120 | 42,880 | 501,760 | 92.4 |

Note: Data is illustrative. AU = Absorbance Units.

X-ray Crystallography for Solid-State Structural Determination

Table 4: Crystallographic Data for 1,3-Bis(chloromethyl)benzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.04 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.5174 (5) |

| b (Å) | 12.3094 (7) |

| c (Å) | 15.2597 (9) |

| V (ų) | 1599.89 (16) |

| Z | 8 |

| Temperature (K) | 100 |

| R-factor | 0.023 |

Data sourced from a single-crystal X-ray study of 1,3-Bis(chloromethyl)benzene. researchgate.net

Electrochemical Methods for Understanding Electron Transfer Processes

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the redox properties of molecules and investigate electron transfer processes. These techniques measure the current that develops in an electrochemical cell as a function of an applied potential.

These methods have been applied to the study of various chlorinated benzene pollutants. epa.gov In one study, an electrochemical DNA biosensor was developed to detect chlorinated benzenes, and techniques like CV and DPV were used to characterize the interaction mechanism. epa.gov The results demonstrated that these compounds engage in electrochemical processes that can be measured and correlated with their properties. epa.gov

For this compound, cyclic voltammetry could be used to determine its oxidation and reduction potentials. This would involve sweeping the potential of an electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to the potentials at which electron transfer occurs. This information is valuable for understanding its reactivity in redox reactions, its potential environmental degradation pathways, and its behavior in electronic applications.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure and properties of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of solving the many-electron Schrödinger equation. This approach provides a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including organic molecules like this compound. Various exchange-correlation functionals and basis sets are employed within DFT to approximate the solution to the Schrödinger equation, allowing for the detailed study of molecular properties and reactivity. arxiv.orgyoutube.com

A fundamental application of DFT is the determination of a molecule's equilibrium structure, known as geometry optimization. This procedure calculates the molecular energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum on the potential energy surface is found. mdpi.comresearchgate.net For this compound, DFT calculations would predict the optimal bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. The expected ground-state geometry would feature a planar benzene ring connected to the chloromethoxy group (-OCH₂Cl).

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as bond stretching or angle bending.

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| C-C (aromatic) | Bond length within the benzene ring | 1.39 - 1.41 Å |

| C-O | Bond length between aromatic carbon and oxygen | 1.36 - 1.38 Å |

| O-CH₂ | Bond length between oxygen and methylene (B1212753) carbon | 1.42 - 1.44 Å |

| C-Cl | Bond length between methylene carbon and chlorine | 1.77 - 1.79 Å |

| ∠COC | Bond angle around the ether oxygen | 110° - 112° |

| ∠OCCl | Bond angle involving the chloromethyl group | 108° - 110° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the oxygen atom, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the aromatic ring and the antibonding σ* orbital of the C-Cl bond, indicating potential sites for electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity index. wikipedia.orgschrodinger.com A small gap suggests that the molecule requires less energy to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org Other reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, can also be derived from the HOMO and LUMO energies to provide a more quantitative understanding of the molecule's reactivity. nih.gov

| Orbital/Index | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates nucleophilic sites (electron-donating regions), likely on the benzene ring and oxygen atom. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electrophilic sites (electron-accepting regions), likely involving the C-Cl σ* orbital and the ring's π* system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher reactivity and greater polarizability. |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu This method provides detailed information about the electronic structure, including atomic charges, bond types, and hybridization. q-chem.com

In this compound, NBO analysis would quantify the nature of the covalent bonds (e.g., C-C, C-H, C-O, C-Cl) and the lone pairs on the oxygen and chlorine atoms. A key aspect of NBO analysis is its ability to describe delocalization effects through second-order perturbation theory. uni-muenchen.de This analysis examines stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this compound, a significant interaction would be expected between the lone pair orbitals (donor) of the oxygen atom and the antibonding π* orbitals (acceptor) of the benzene ring. This electron delocalization contributes to the stability of the molecule and influences its chemical behavior.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Significance |

|---|---|---|---|

| LP (O) | π* (C-C aromatic) | n → π | Stabilizing hyperconjugation; indicates electron donation from oxygen to the ring. |

| π (C-C aromatic) | σ (C-H) | π → σ | Delocalization within the aromatic system. |

| LP (Cl) | σ (C-O) | n → σ* | Hyperconjugative interaction influencing the electron density around the chloromethoxy group. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen and chlorine atoms due to their high electronegativity and the presence of lone pairs. The π-electron cloud above and below the benzene ring would also exhibit a negative potential. dtic.milresearchgate.net These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of both the benzene ring and the methylene (-CH₂) group. These electron-deficient regions are the likely sites for nucleophilic attack.

The MEP map provides a powerful, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO and NBO analyses. researchgate.net

Computational chemistry, particularly DFT, is a valuable tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accurate prediction of ¹H and ¹³C NMR spectra for this compound can aid in the structural elucidation and assignment of experimental spectra. nih.gov Calculations can be performed in the gas phase or by using an implicit solvent model to better simulate experimental conditions. researchgate.net Comparing the calculated chemical shifts with experimental values serves as a stringent test of the accuracy of the computed molecular structure and electronic environment.

| Nucleus Type | Structural Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂-Cl | ~5.5 - 6.0 |

| ¹H | Aromatic (ortho, para) | ~6.8 - 7.1 |

| ¹H | Aromatic (meta) | ~7.2 - 7.4 |

| ¹³C | -CH₂-Cl | ~80 - 85 |

| ¹³C | Aromatic (ipso, C-O) | ~155 - 160 |

| ¹³C | Aromatic (ortho, para, meta) | ~115 - 130 |

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing a first-order saddle point on the potential energy surface. arxiv.org DFT calculations are instrumental in locating and characterizing these elusive TS structures. youtube.comresearchgate.net

For reactions involving this compound, such as nucleophilic substitution at the methylene carbon, DFT can be used to model the entire reaction pathway. ethz.ch Methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or relaxed potential energy scans can be employed to find an initial guess for the TS structure, which is then fully optimized. github.io A frequency calculation on the optimized TS must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Conformational Energy Landscape and Conformational Stability

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-O and O-CH₂ bonds. The conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry, is crucial for understanding its stability and reactivity. The most significant degree of freedom is the torsion angle defined by the C(aryl)-O-CH₂-Cl dihedral angle.

Computational studies on related molecules, such as anisole (methoxybenzene), show that the methoxy group has a slight preference for a planar conformation where the methyl group lies in the plane of the benzene ring, facilitating maximum overlap between the oxygen lone pair and the aromatic π-system. For this compound, the presence of the electronegative chlorine atom and its larger size compared to hydrogen introduces additional steric and electronic factors.

The stability of different conformers is determined by a balance of hyperconjugative effects (delocalization of oxygen's lone pair electrons into the ring) and steric hindrance. The global minimum on the potential energy surface corresponds to the most stable conformer. While specific experimental data on this compound is limited, computational modeling using methods like Density Functional Theory (DFT) can predict these landscapes. The energy barriers between different conformers determine the rate of interconversion at a given temperature.

| Torsional Angle | Description | Expected Influence on Stability |

|---|---|---|

| C(ring)-C(ring)-O-CH₂ | Defines the orientation of the methoxy group relative to the benzene ring. | Planar or near-planar orientations are favored to maximize resonance stabilization. |

| C(aryl)-O-CH₂-Cl | Defines the orientation of the chloromethyl group. | Influenced by steric repulsion and electrostatic interactions between the chlorine atom and the ring. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry and toxicology for establishing relationships between a molecule's structure and its biological or chemical activity. unipi.it These models use molecular descriptors to predict the activity of compounds, thereby guiding the design of new molecules with desired properties.

Correlation of Structural Features with Chemical Reactivity and Selectivity

The chemical reactivity of this compound is governed by the electronic properties of the chloromethoxy substituent. The oxygen atom, through its lone pairs, can donate electron density to the benzene ring via a resonance effect (+R). scribd.comlibretexts.org This effect increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution at these sites.

Derivation and Application of Electronic and Topological Descriptors

QSAR models are built upon molecular descriptors that quantify various aspects of a molecule's structure. For this compound, these can be categorized as electronic, steric, or topological.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of the substituent, dipole moment, and partial atomic charges. For the chloromethoxy group, the electronic character would be complex, combining the donor nature of the ether oxygen with the acceptor nature of the chlorine.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule. semanticscholar.org Indices like the Randić connectivity index and Balaban J index quantify molecular branching, size, and shape. semanticscholar.org These descriptors can be correlated with physical properties or biological activities. tandfonline.com The electro-topological state index is a descriptor that combines both electronic and topological characteristics. mpg.de

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of the substituent. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Steric | Taft Steric Parameter (Es) | Steric bulk of the substituent. |

| Topological | Randić Index (χ) | Molecular branching and complexity. |

| Physicochemical | LogP | Hydrophobicity/lipophilicity. |

Computational Approaches for Predictive Chemical Design

Computational chemistry offers powerful tools for in silico or predictive chemical design. By building QSAR models, chemists can screen virtual libraries of compounds to identify candidates with high predicted activity or desirable properties before undertaking expensive and time-consuming synthesis. unipi.itresearchgate.net